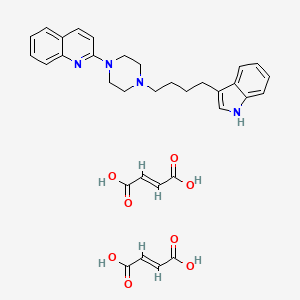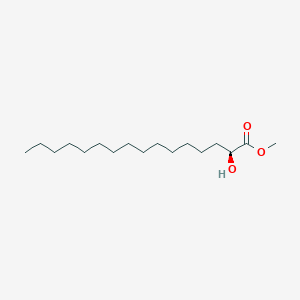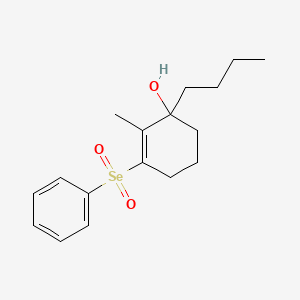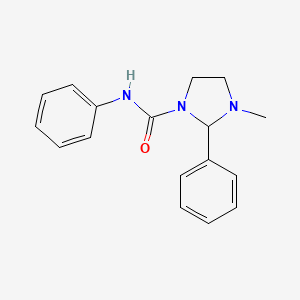![molecular formula C14H18O2 B14435834 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one CAS No. 79550-33-7](/img/structure/B14435834.png)
1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl ring substituted with a propanone group and an isoprenyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one typically involves the alkylation of 4-hydroxyacetophenone with 3-methylbut-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Secondary alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparación Con Compuestos Similares
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: An aromatic ketone with similar structural features but different functional groups.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A quinolone derivative with similar isoprenyl ether groups.
Uniqueness: 1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
79550-33-7 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
1-[4-(3-methylbut-2-enoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C14H18O2/c1-4-14(15)12-5-7-13(8-6-12)16-10-9-11(2)3/h5-9H,4,10H2,1-3H3 |
Clave InChI |
LQTYINRLJFSBRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=C(C=C1)OCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


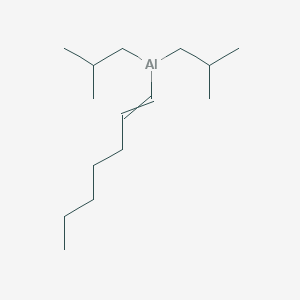

![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
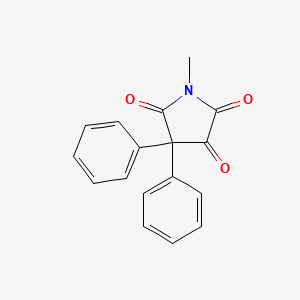
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
silane](/img/structure/B14435797.png)



